molecular formula C9H8INO3 B14810401 4-Cyclopropoxy-2-iodo-1-nitrobenzene

4-Cyclopropoxy-2-iodo-1-nitrobenzene

Cat. No.: B14810401
M. Wt: 305.07 g/mol
InChI Key: APYBEDQRZICFTJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-1-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a benzene derivative followed by iodination and the introduction of the cyclopropoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Ru-Sn/Al2O3 can be used to facilitate the hydrogenation of nitroaromatic compounds .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using hydrogenation catalysts.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalysts like Ru-Sn/Al2O3 in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-Cyclopropoxy-2-amino-1-iodobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-nitrobenzene
  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 1-Iodo-2-nitrobenzene

Uniqueness

4-Cyclopropoxy-2-iodo-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-1-nitrobenzene

InChI

InChI=1S/C9H8INO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2

InChI Key

APYBEDQRZICFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

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